N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide
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Overview
Description
N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide is a chemical compound with the molecular formula C15H21NO3 and a molecular weight of 263.34 g/mol . This compound is known for its unique structure, which includes a cyclohexane ring, a carboxamide group, and an oxadiazole ring substituted with a dimethoxyphenyl group .
Preparation Methods
The synthesis of N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Substitution with the dimethoxyphenyl group: The oxadiazole ring is then substituted with a dimethoxyphenyl group using appropriate reagents and catalysts.
Attachment of the cyclohexanecarboxamide group: Finally, the cyclohexanecarboxamide group is introduced through an amide coupling reaction
Chemical Reactions Analysis
N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxyphenyl group can be replaced with other substituents under appropriate conditions
Scientific Research Applications
N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide can be compared with other similar compounds, such as:
N-(2,5-dimethoxyphenyl)cyclohexanecarboxamide: This compound has a similar structure but lacks the oxadiazole ring.
N-(5-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridin-3-yl)cyclohexanecarboxamide: This compound contains a thienopyridine ring instead of an oxadiazole ring
Properties
IUPAC Name |
N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-22-12-8-9-14(23-2)13(10-12)16-19-20-17(24-16)18-15(21)11-6-4-3-5-7-11/h8-11H,3-7H2,1-2H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPPQCYIYXPVVDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN=C(O2)NC(=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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